8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide, commonly referred to as 8-OH-DPAT-d7 (hydrobromide), is a synthetic compound belonging to the aminotetralin chemical class. It was developed in the 1980s and is primarily recognized for its role as a selective agonist of the serotonin 5-HT1A and 5-HT7 receptors. This compound has been extensively utilized in pharmacological research to elucidate the functions of these serotonin receptors, which are critical in various physiological and psychological processes.
8-OH-DPAT-d7 is synthesized in laboratory settings and is available from various chemical suppliers, including Revvity, Tocris Bioscience, and Cayman Chemical. These suppliers provide detailed specifications regarding its purity, molecular weight, and storage conditions, confirming its use for research purposes only.
8-OH-DPAT-d7 is classified as a psychoactive compound due to its interaction with serotonin receptors. It is categorized under research chemicals and is specifically noted for its agonistic properties at the 5-HT1A receptor, which plays a significant role in mood regulation and anxiety.
The synthesis of 8-OH-DPAT-d7 typically involves multi-step organic reactions that incorporate deuterium labeling to produce the deuterated form of the compound. The process often includes:
The synthesis requires expertise in organic chemistry and access to specialized reagents and equipment. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
The molecular formula for 8-OH-DPAT-d7 (hydrobromide) is , with a molecular weight of approximately 328.29 g/mol. Its structure consists of a tetralin core with a hydroxyl group at one position and di-n-propylamino substituents.
The compound exhibits stereoisomerism, with two enantiomers: R-(+)-8-OH-DPAT being more active than S-(-)-8-OH-DPAT at serotonin receptors, particularly at the 5-HT1A site .
8-OH-DPAT-d7 participates in various biochemical reactions primarily involving receptor binding. Key reactions include:
In vitro assays using rat brain membrane preparations have demonstrated that 8-OH-DPAT-d7 binds with high affinity to serotonin receptors, with binding affinities measured using radiolabeled ligands .
The mechanism of action for 8-OH-DPAT-d7 involves:
Studies indicate that R-(+)-8-OH-DPAT acts as a full agonist with an effective concentration (EC50) around 12 nM in rat hippocampal membranes .
Relevant data on its pharmacological profile suggest that it has significant effects on serotonin-mediated processes within the central nervous system .
8-OH-DPAT-d7 is primarily used in scientific research focused on:
8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a prototypical high-efficacy agonist at serotonin 5-HT1A receptors. As a full agonist, it exhibits robust intrinsic activity in both somatodendritic autoreceptors and postsynaptic 5-HT1A receptors. Activation of presynaptic autoreceptors suppresses neuronal firing in the dorsal raphe nucleus, reducing serotonin (5-HT) synthesis and release in projection areas like the hippocampus and prefrontal cortex. For example, systemic administration of 8-OH-DPAT (0.4 mg/kg) decreases extracellular 5-HT levels in the medial preoptic area (MPOA) by >60% within 60 minutes [3]. Postsynaptic activation triggers diverse physiological responses, including hypothermia, hypotension, and corticosterone release. In vitro binding assays confirm nanomolar affinity for 5-HT1A receptors (pIC50 = 8.19), with selectivity exceeding 100-fold over other 5-HT1 subtypes [1] [5].
Table 1: Functional Responses Mediated by 5-HT1A Receptor Activation
Response | Site of Action | Effect of 8-OH-DPAT |
---|---|---|
Serotonin Release | Somatodendritic Autoreceptor | ↓ Hippocampal 5-HT (≥70%) |
Body Temperature | Postsynaptic Receptor | ↓ Core temperature (≥1.5°C) |
Neuroendocrine Secretion | Hypothalamic Receptors | ↑ Plasma corticosterone |
Neuronal Firing | Dorsal Raphe Nucleus | ↓ Firing rate (≥80%) |
The pharmacological activity of 8-OH-DPAT is stereoselective, with the R-(+)-enantiomer demonstrating superior affinity and functional efficacy at 5-HT1A receptors compared to the S-(-)-enantiomer. Biochemical studies reveal R-8-OH-DPAT potently inhibits 5-HT synthesis in the rat prefrontal cortex (pIC50 ≈ 8.5), while S-8-OH-DPAT exhibits partial agonist activity with 40–60% lower intrinsic efficacy [2] [7]. Molecular docking and dynamics simulations attribute this difference to enhanced stability of R-8-OH-DPAT within the 5-HT1A orthosteric pocket, forming optimal hydrogen bonds with residues like Asp116 and Ser199. In vivo, R-8-OH-DPAT (0.1 mg/kg s.c.) reduces hippocampal 5-HT release by >50%, whereas equivalent doses of S-8-OH-DPAT induce weaker effects (≤30% reduction) [2]. Racemic 8-OH-DPAT’s effects primarily reflect the R-enantiomer’s activity due to its dominance in receptor binding and signaling.
Table 2: Enantioselective Pharmacological Profiles
Parameter | R-(+)-8-OH-DPAT | S-(-)-8-OH-DPAT |
---|---|---|
5-HT1A Affinity (pKi) | 8.7–9.0 | 7.1–7.5 |
Intrinsic Activity | Full agonist (100%) | Partial agonist (40–60%) |
5-HT Synthesis Inhibition | ↓↓ 70–90% (cortex) | ↓ 20–40% (cortex) |
Hypothermia Induction | Potent (EC50 = 0.05 mg/kg) | Weak (EC50 > 0.5 mg/kg) |
Beyond 5-HT1A receptors, 8-OH-DPAT exhibits moderate affinity for 5-HT7 receptors (pKi = 6.6 at human 5-HT7). Functional assays show it acts as a partial agonist at 5-HT7 sites, increasing cAMP production by 30–50% in HEK-293 cells expressing recombinant rat 5-HT7 receptors [4] [6]. This activity underpins physiological responses distinct from 5-HT1A pathways. For example, 8-OH-DPAT (10 µM) induces phase advances in neuronal firing rhythms in the suprachiasmatic nucleus (SCN) by 2–3 hours, an effect blocked by the selective 5-HT7 antagonist SB-269970 but unaffected by the 5-HT1A antagonist WAY-100635 [6]. The 5-HT7-mediated cAMP elevation, though modest (1.5–2 fold), is sufficient to reset circadian pacemakers. This dual receptor profile necessitates cautious interpretation of in vivo data, as 5-HT7 contributions may confound effects attributed solely to 5-HT1A activation.
8-OH-DPAT influences monoaminergic transporters, though less potently than its receptor actions. In vitro studies identify it as a serotonin reuptake inhibitor (SERT), increasing extracellular 5-HT by 25–40% in microdialysis experiments at high concentrations (500 µM) [1] [3]. However, this effect is region-specific: reverse dialysis into the MPOA elevates local 5-HT and dopamine (DA) by 50–80%, suggesting transporter blockade or enhanced release [3]. Pharmacological isolation of this activity is complex, as 5-HT1A autoreceptor activation typically opposes SERT inhibition. Limited evidence suggests negligible affinity for dopamine (DAT) or norepinephrine transporters (NET) at concentrations ≤1 µM [1].
8-OH-DPAT demonstrates biased signaling at 5-HT1A receptors, preferentially activating Gαi/o-mediated pathways over β-arrestin recruitment. It potently inhibits adenylyl cyclase (AC), reducing cAMP by 70–90% in hippocampal neurons [1] [6]. Conversely, it weakly recruits β-arrestin2 (EC50 > 1 µM), generating 30% of the maximal response induced by serotonin [2]. This G-protein bias drives physiological outputs like hypothermia and hormone secretion, which correlate with AC inhibition. At 5-HT7 receptors, however, 8-OH-DPAT’s partial agonism favors modest Gαs-mediated cAMP accumulation without significant β-arrestin engagement [6]. Computational models suggest ligand orientation within the binding pocket determines this bias—stabilizing conformations that favor G-protein coupling over receptor phosphorylation.
Table 3: Functional Selectivity (Biased Signaling) Profiles
Signaling Pathway | 5-HT1A Receptor | 5-HT7 Receptor |
---|---|---|
Gαi/o Inhibition (AC) | Full agonist (IC50 = 3 nM) | No activity |
Gαs Stimulation (AC) | No activity | Partial agonist (EC50 = 200 nM) |
β-Arrestin Recruitment | Weak partial agonist (20–30%) | Negligible (<10%) |
Primary Functional Bias | G-protein (Gi) bias | G-protein (Gs) bias |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: